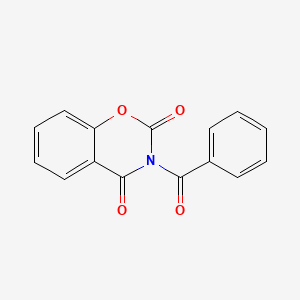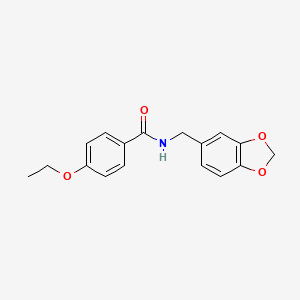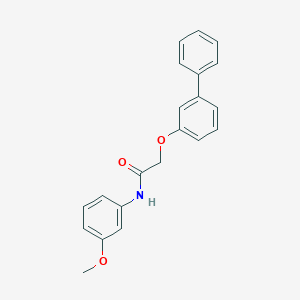![molecular formula C20H23NO3 B5764935 methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)
methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate, also known as MTTA, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. MTTA is a member of the class of compounds known as benzamides, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate is not fully understood. However, it has been proposed that methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate exerts its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. These pathways play a critical role in the regulation of inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects
methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate has also been shown to possess antioxidant properties, which may be attributed to its ability to scavenge reactive oxygen species. In addition, methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate has been shown to inhibit the proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate is its low toxicity, which makes it a promising candidate for the development of novel therapeutics. However, methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate has some limitations for lab experiments. For example, methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate is not very soluble in water, which can make it difficult to use in certain assays. In addition, methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate can be sensitive to light and air, which can affect its stability over time.
Zukünftige Richtungen
There are several future directions for research on methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate. One potential area of research is the development of novel formulations of methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate that can improve its solubility and stability. Another area of research is the investigation of the mechanism of action of methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the efficacy and safety of methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate in animal models and clinical trials.
Synthesemethoden
Methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-tert-butylbenzoyl chloride with 4-aminophenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to form methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate. The purity of methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate can be further improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These properties make methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate a promising candidate for the development of novel therapeutics.
Eigenschaften
IUPAC Name |
methyl 2-[4-[(4-tert-butylbenzoyl)amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)16-9-7-15(8-10-16)19(23)21-17-11-5-14(6-12-17)13-18(22)24-4/h5-12H,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUAKKZKRHUCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

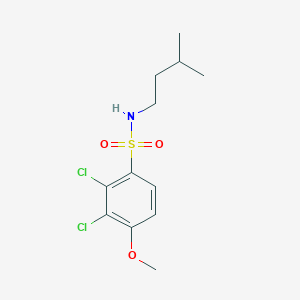
![1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)
![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)
![2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)
![4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5764873.png)
![{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5764888.png)
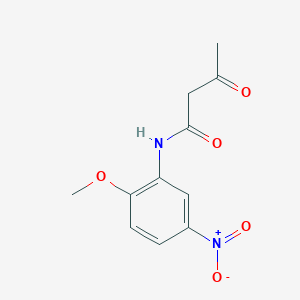
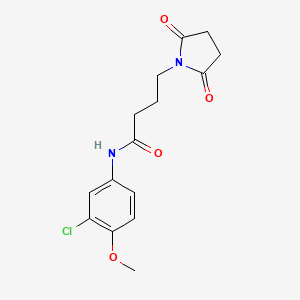
![N'-[(4-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5764920.png)
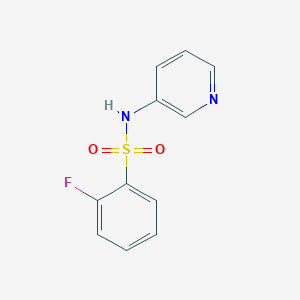
![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)
